An In-depth Technical Guide to the Basic Properties of Imidazo[4,5-c]pyridin-2-one and its Saturated Derivatives
An In-depth Technical Guide to the Basic Properties of Imidazo[4,5-c]pyridin-2-one and its Saturated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental properties of the imidazo[4,5-c]pyridin-2-one scaffold, a heterocyclic system of significant interest in medicinal chemistry. Due to the non-standard nomenclature of the requested topic, "1H,2H,3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-2-one," this paper will first clarify the structures and naming conventions for this family of compounds. It will then focus on the well-characterized aromatic and tetrahydro- derivatives, which serve as the foundation for most research and development, before inferring the properties of the fully saturated (octahydro) analog.
Structural Elucidation and Nomenclature
The imidazo[4,5-c]pyridin-2-one core consists of a pyridine ring fused to an imidazolone ring. The basicity, solubility, and pharmacological activity of the molecule are critically dependent on the degree of saturation in the pyridine ring. Three primary forms are relevant:
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Aromatic: 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one possesses a fully aromatic pyridine ring.
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Tetrahydro: 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-one contains a partially saturated piperidine ring. This form is a key intermediate in many drug discovery programs.
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Octahydro (Fully Saturated): Octahydro-1H-imidazo[4,5-c]pyridin-2-one corresponds to the fully saturated system implied by the "1H,2H,3H,4H,5H,6H,7H" nomenclature. Data on this specific molecule is scarce, and its properties are largely inferred from its tetrahydro- analog.
Caption: Chemical structures of the imidazo[4,5-c]pyridin-2-one core at different saturation levels.
Physicochemical and Basic Properties
The basicity of this scaffold is a defining feature, governed primarily by the nitrogen atoms. The nitrogen within the cyclic urea (lactam) of the imidazolone ring is non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the key basic center is the pyridine/piperidine nitrogen at position 5.
Causality Behind Basicity: The degree of saturation has a profound impact on the pKa of the N-5 nitrogen. In the aromatic version, the nitrogen lone pair resides in an sp² orbital and is part of the aromatic system, resulting in low basicity. In the tetrahydro- and octahydro- analogs, this nitrogen is an sp³-hybridized secondary amine, making it significantly more basic and comparable to piperidine (pKa ≈ 11). This high basicity is crucial for forming salts to improve solubility and for engaging in hydrogen bonding with biological targets.[1]
| Property | Aromatic Core | Tetrahydro Core | Octahydro Core (Inferred) | Rationale & References |
| Molecular Formula | C₆H₅N₃O | C₆H₇N₃O | C₆H₉N₃O | Stoichiometry based on structure. |
| Molecular Weight | 135.13 g/mol | 137.15 g/mol | 139.16 g/mol | Sum of atomic weights. |
| Primary Basic Center | N-5 (Pyridine) | N-5 (Piperidine) | N-5 (Piperidine) | The secondary amine is the most basic site. |
| Predicted pKa (N-5) | ~4-5 | ~8.9 | ~9-10 | Based on pKa of related 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (pK2: 8.90).[1] Saturation slightly increases basicity. |
| Predicted LogP | ~0.2 | -0.5 to -1.0 | -0.8 to -1.3 | Calculated for a methylated tetrahydro analog (XLogP3-AA: -0.5).[2] Increased H-bonding potential in saturated forms decreases LogP. |
| Aqueous Solubility | Moderate | High | High | The parent tetrahydro amine is water-soluble.[1] The 2-one is polar and expected to be soluble. Salt formation further enhances solubility. |
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. Negative values indicate hydrophilicity.[3][4]
Synthesis and Reactivity
The synthesis of the imidazo[4,5-c]pyridin-2-one core typically involves the construction of the imidazolone ring onto a pre-existing, appropriately substituted pyridine or piperidine precursor.
General Synthetic Approach
A common strategy involves the following key transformations:
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Preparation of a Diamine Precursor: Starting from a pyridine or piperidine derivative, adjacent amino groups are installed at the C-3 and C-4 positions. This is often achieved by nitrating a 4-aminopyridine, followed by reduction of the nitro group.
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Cyclization to form the Imidazolone Ring: The resulting 3,4-diamine is cyclized with a phosgene equivalent (e.g., carbonyldiimidazole (CDI), urea, triphosgene) to form the 2-oxo-imidazole ring.[5][6] This reaction is a robust and widely used method for creating cyclic ureas.[7][8]
Caption: Inhibition of the SFK signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.
Experimental Protocols
Protocol: Synthesis of an Aromatic Imidazo[4,5-c]pyridin-2-one Core
This protocol is adapted from a multi-step synthesis of a substituted derivative and illustrates the core chemical transformations. [9] Objective: To synthesize a 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from a 4-aminopyridine precursor.
Step A: Nitration of 4-Aminopyridine
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Cool a solution of concentrated sulfuric acid to 0°C in an ice bath.
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Slowly add the starting 4-aminopyridine derivative to the cooled acid with stirring.
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Add fuming nitric acid dropwise, maintaining the temperature below 10°C.
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Allow the reaction to stir at room temperature for 12-16 hours until TLC indicates consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.
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Filter the resulting precipitate, wash with cold water, and dry to yield the 4-amino-3-nitropyridine product.
Step B: Reduction of the Nitro Group
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Suspend the 4-amino-3-nitropyridine product in ethanol.
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or use a transfer hydrogenation source like hydrazine hydrate with ferric chloride. [9]4. Heat the mixture (e.g., to 80°C) and stir for 4-6 hours.
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Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude pyridine-3,4-diamine.
Step C: Cyclization with Urea
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Combine the crude pyridine-3,4-diamine and 1.5 equivalents of urea in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.
-
Heat the mixture to 150-180°C for 4-8 hours. Ammonia gas will be evolved.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash thoroughly with water and then a small amount of cold ethanol.
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Dry the product under vacuum to yield the final 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.
Protocol: Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa value(s) of a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-one derivative.
Materials:
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Calibrated pH meter and electrode
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Automated titrator or burette (0.01 mL precision)
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Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
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Degassed, deionized water
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The compound of interest (~10-20 mg)
Procedure:
-
Accurately weigh and dissolve the compound in a known volume of deionized water (e.g., 50.0 mL). If solubility is low, a co-solvent like methanol or DMSO can be used, but the apparent pKa will be affected.
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Acidic Titration: If the compound is in its free base form, titrate by adding small, precise increments of 0.1 M HCl. Record the pH after each addition. Continue well past the equivalence point(s).
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Basic Titration (for salts): If the compound is a hydrochloride salt, first add a known excess of 0.1 M HCl, then titrate the solution with 0.1 M NaOH.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the curve or by taking the first derivative (ΔpH/ΔV). For a compound with multiple basic sites, multiple equivalence points and pKa values may be observed. The pKa corresponding to the piperidine nitrogen is expected to be in the 8-10 range. [1]
Conclusion
The imidazo[4,5-c]pyridin-2-one scaffold represents a versatile and pharmacologically significant platform. Its core properties are dominated by the basicity of the nitrogen at position 5, which is highly tunable through the saturation of the pyridine ring. While the fully aromatic and tetrahydro- derivatives are the most explored, the fully saturated octahydro- analog presents an opportunity for developing compounds with higher basicity and distinct three-dimensional conformations. The robust synthetic routes and proven utility as a purine bioisostere, particularly in kinase inhibition, ensure that this scaffold will remain a focal point for future drug discovery and development efforts.
References
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. [Link]
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines). Vertex AI Search.
-
Preparation of Substituted 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-ones. J-GLOBAL. [Link]
- 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
- Synthesis method of 1-piperidin-4-yl-1,3-dihydro-imidazol[4, 5-b]pyridine-2-one.
-
Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. PubMed. [Link]
-
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Pharmaffiliates. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
-
Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. PMC. [Link]
-
4,5,6,7-Tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid. PubChem. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
An improved method for predicting logP. The University of Texas at Austin. [Link]
-
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem. [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors. PubMed. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones involving alkynes, aldehydes and thiourea/urea. PMC. [Link]
-
Synthesis of the 4,6-diaminopyrimidine urea series 24a-c. Reagents and... ResearchGate. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary amine-initiated three-component synthesis of 3,4-dihydropyrimidinones and thiones involving alkynes, aldehydes and thiourea/urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
